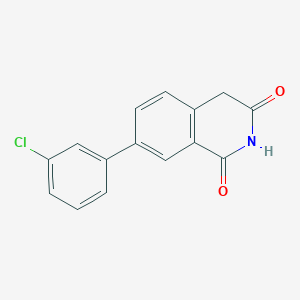
tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate, commonly referred to as TBAMP, is a small organic molecule that has been the subject of scientific research for many years. TBAMP is a chiral molecule, meaning that it has two distinct forms, the (2S) and (2R) enantiomers. TBAMP is used in a variety of applications, including synthesis of other organic compounds, as a catalyst for reactions, and as a therapeutic agent.
科学研究应用
TBAMP has a wide range of scientific applications, including use as a catalyst for organic reactions, as a therapeutic agent, and as a substrate for drug discovery. As a catalyst, TBAMP can be used to promote the reaction of two molecules, allowing for the synthesis of more complex organic compounds. As a therapeutic agent, TBAMP has been used to treat a variety of conditions, including diabetes, cancer, and inflammation. Finally, TBAMP is used as a substrate for drug discovery, as it can be used to identify potential compounds that could be used as drugs.
作用机制
The exact mechanism of action of TBAMP is not yet fully understood. However, it is believed that TBAMP binds to certain proteins, such as G-protein coupled receptors, and modulates their activity. This binding is thought to be mediated by hydrogen bonds between the tert-butyl group of TBAMP and the amino acids of the proteins. This binding then leads to changes in the activity of the proteins, which can result in various physiological effects.
Biochemical and Physiological Effects
TBAMP has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-diabetic, and anti-cancer effects. In addition, TBAMP has been shown to reduce levels of triglycerides and cholesterol, and to improve glucose tolerance. TBAMP has also been shown to have neuroprotective effects, and to reduce the risk of stroke.
实验室实验的优点和局限性
TBAMP has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, TBAMP can be used to synthesize a variety of other organic compounds. However, there are some limitations to using TBAMP in lab experiments. For example, it is difficult to separate the (tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate) and (2R) enantiomers, and the reaction is slow and can take several hours to complete.
未来方向
The potential applications of TBAMP are still being explored, and there are a number of possible future directions for research. One possibility is to investigate the effects of TBAMP in different biological systems. For example, TBAMP could be used to investigate the effects of drugs on the central nervous system, or to study the effects of inflammation on the immune system. Additionally, TBAMP could be used to develop new therapeutic agents for the treatment of various conditions. Finally, TBAMP could be used to identify potential compounds for use in drug discovery.
合成方法
TBAMP can be synthesized through a variety of methods, including the reaction of 2-methylphenylacetic acid and tert-butyl amine, or the reaction of 2-methylphenylacetic acid and tert-butyl isocyanate. In both cases, the reaction is carried out in an aqueous medium, usually with a base such as sodium hydroxide or potassium hydroxide. The reaction produces a racemic mixture of the two enantiomers, which can then be separated using a chiral column.
属性
IUPAC Name |
tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-7-5-6-8-11(10)9-12(15)13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFSODSBEPYXPO-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate](/img/structure/B6600708.png)

![N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride](/img/structure/B6600727.png)



![rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid, trans](/img/structure/B6600745.png)
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide](/img/structure/B6600749.png)
![5-[5-(furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B6600756.png)
![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers](/img/structure/B6600766.png)


![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)